3-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid hydrochloride
CAS No.: 2061980-54-7
Cat. No.: VC7957471
Molecular Formula: C9H11ClFNO3
Molecular Weight: 235.64
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2061980-54-7 |
|---|---|
| Molecular Formula | C9H11ClFNO3 |
| Molecular Weight | 235.64 |
| IUPAC Name | 3-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C9H10FNO3.ClH/c10-6-3-5(1-2-8(6)12)7(11)4-9(13)14;/h1-3,7,12H,4,11H2,(H,13,14);1H |
| Standard InChI Key | BRNZIGMSAOYUQY-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C(CC(=O)O)N)F)O.Cl |
| Canonical SMILES | C1=CC(=C(C=C1C(CC(=O)O)N)F)O.Cl |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name is 3-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid hydrochloride, reflecting its β-amino acid structure with a fluorine and hydroxyl group at the 3- and 4-positions of the phenyl ring, respectively . Its molecular formula is C₉H₁₁ClFNO₃, with a molecular weight of 235.64 g/mol . The hydrochloride salt forms through protonation of the amino group, yielding a 1:1 molar ratio of the acid to hydrochloric acid .
Synonyms and Registry Identifiers
Common synonyms include:
The compound is cataloged under PubChem CID 127258911 and is commercially available in quantities ranging from 100 mg to 250 mg .
Structural Characteristics
Molecular Geometry and Functional Groups
The molecule comprises three key regions:
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Propanoic acid backbone: A three-carbon chain with a carboxylic acid (–COOH) at C1 and an amino group (–NH₂) at C3.
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3-Fluoro-4-hydroxyphenyl substituent: A benzene ring with fluorine (–F) at C3 and hydroxyl (–OH) at C4.
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Hydrochloride counterion: Stabilizes the protonated amino group via ionic interaction .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Rotatable bond count | 3 | |
| Hydrogen bond donors | 4 (NH₂, OH, COOH, Cl) | |
| Hydrogen bond acceptors | 5 | |
| Topological polar surface | 86.6 Ų |
Spectroscopic Profiles
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¹H NMR (D₂O): δ 7.25–7.15 (m, 2H, aromatic H), δ 6.85 (d, 1H, aromatic H), δ 3.95 (s, 1H, NH₂), δ 3.10–2.90 (m, 2H, CH₂) .
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IR (KBr): 3360 cm⁻¹ (N–H stretch), 1603 cm⁻¹ (C=O), 1245 cm⁻¹ (C–F) .
Synthesis and Production
Laboratory-Scale Synthesis
The compound is synthesized via a three-step route:
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Schiff base formation: Condensation of 3-fluoro-4-hydroxybenzaldehyde with β-alanine in ethanol under reflux.
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Reductive amination: Sodium borohydride reduces the imine to the β-amino acid.
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Salt formation: Treatment with HCl gas in diethyl ether yields the hydrochloride salt .
Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Reaction temperature | 60–70°C | 78% |
| Solvent | Ethanol/water (4:1) | - |
| Purification method | Recrystallization | 95% |
Industrial Manufacturing
Large-scale production employs continuous flow reactors to enhance efficiency. Key challenges include minimizing racemization at the β-carbon and ensuring consistent fluoride substitution .
Physicochemical Properties
Solubility and Stability
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Aqueous solubility: >50 mg/mL in phosphate-buffered saline (pH 7.4) at 25°C .
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pH sensitivity: Stable between pH 2–6; degrades via hydrolysis at alkaline pH .
Partition Coefficients
| System | Log P | Log D (pH 7.4) |
|---|---|---|
| Octanol/water | 1.2 | -0.8 |
| Cyclohexane/water | 0.4 | -1.6 |
The negative Log D indicates high hydrophilicity, favoring distribution into aqueous compartments .
Applications in Pharmaceutical Research
Enzyme Inhibition Studies
The compound acts as a competitive inhibitor of tyrosine hydroxylase (Ki = 12.3 ± 1.5 μM), potentially modulating dopamine biosynthesis . Fluorine’s electronegativity enhances binding to the enzyme’s iron-containing active site.
Prodrug Development
Structural analogs serve as prodrugs for NSAIDs, leveraging the hydroxy group for glucuronidation. Oral bioavailability in rat models reaches 67% ± 5% .
| Parameter | Rating |
|---|---|
| GHS acute toxicity | Category 4 |
| Skin irritation | Not classified |
Recent Research Advances
Neuroprotective Applications
A 2025 study demonstrated 40% reduction in oxidative stress in neuron cultures treated with 10 μM compound, linked to its radical-scavenging phenolic group .
Antibiotic Adjuvants
Combination with β-lactams reduced MRSA MICs 8-fold by inhibiting penicillin-binding protein 2a .
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